({3,5-Dimethyl-4-[(4-methylphenyl)methoxy]phenyl}methyl)(ethyl)amine hydrochloride
CAS No.: 1311315-64-6
Cat. No.: VC3051906
Molecular Formula: C19H26ClNO
Molecular Weight: 319.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1311315-64-6 |
|---|---|
| Molecular Formula | C19H26ClNO |
| Molecular Weight | 319.9 g/mol |
| IUPAC Name | N-[[3,5-dimethyl-4-[(4-methylphenyl)methoxy]phenyl]methyl]ethanamine;hydrochloride |
| Standard InChI | InChI=1S/C19H25NO.ClH/c1-5-20-12-18-10-15(3)19(16(4)11-18)21-13-17-8-6-14(2)7-9-17;/h6-11,20H,5,12-13H2,1-4H3;1H |
| Standard InChI Key | YYLIGRBUWKFRSY-UHFFFAOYSA-N |
| SMILES | CCNCC1=CC(=C(C(=C1)C)OCC2=CC=C(C=C2)C)C.Cl |
| Canonical SMILES | CCNCC1=CC(=C(C(=C1)C)OCC2=CC=C(C=C2)C)C.Cl |
Introduction
({3,5-Dimethyl-4-[(4-methylphenyl)methoxy]phenyl}methyl)(ethyl)amine hydrochloride is a complex organic compound with a molecular formula of C19H26ClNO and a molecular weight of approximately 319.87 g/mol. This compound is a hydrochloride salt of the base ({3,5-dimethyl-4-[(4-methylphenyl)methoxy]phenyl}methyl)(ethyl)amine, which has a molecular formula of C19H25NO and a molecular weight of about 283.41 g/mol .
Synthesis and Applications
The synthesis of ({3,5-dimethyl-4-[(4-methylphenyl)methoxy]phenyl}methyl)(ethyl)amine typically involves multi-step organic synthesis techniques. These methods allow for the construction of the desired compound while maintaining high yields and purity. The primary applications of this compound include its use as a precursor in the synthesis of more complex organic molecules and potential biological activities due to its structural characteristics.
Safety and Handling
({3,5-Dimethyl-4-[(4-methylphenyl)methoxy]phenyl}methyl)(ethyl)amine hydrochloride is classified as a substance that causes skin irritation (Category 2), eye irritation (Category 2), and acute toxicity if ingested (Category 4). It may also cause respiratory irritation upon inhalation. Proper handling requires protective clothing, gloves, and safety goggles. In case of exposure, immediate flushing with water and medical attention are recommended .
Safety Data:
| Hazard | Classification | Precautionary Measures |
|---|---|---|
| Skin Irritation | Category 2 | Wash with soap and water, remove contaminated clothing. |
| Eye Irritation | Category 2 | Flush with water, consult an ophthalmologist. |
| Acute Toxicity (Oral) | Category 4 | Wash mouth with water, seek medical attention. |
| Respiratory Irritation | May occur | Remove to fresh air, administer artificial respiration if necessary. |
Comparison with Similar Compounds
Several compounds share structural similarities with ({3,5-dimethyl-4-[(4-methylphenyl)methoxy]phenyl}methyl)(ethyl)amine, including variations with different methylphenyl positions. For example:
-
({3,5-Dimethyl-4-[(2-methylphenyl)methoxy]phenyl}methyl)(ethyl)amine hydrochloride (CAS 1311318-43-0) has a similar structure but with the methyl group on the ortho position of the phenyl ring .
-
({3,5-Dimethyl-4-[(3-methylphenyl)methoxy]phenyl}methyl)(ethyl)amine hydrochloride (CAS 1311317-08-4) has the methyl group on the meta position .
Comparison Table:
| Compound Name | CAS Number | Molecular Weight | Unique Features |
|---|---|---|---|
| ({3,5-Dimethyl-4-[(4-methylphenyl)methoxy]phenyl}methyl)(ethyl)amine hydrochloride | Not listed | 319.87 g/mol | Para-methylphenyl substitution |
| ({3,5-Dimethyl-4-[(2-methylphenyl)methoxy]phenyl}methyl)(ethyl)amine hydrochloride | 1311318-43-0 | 319.87 g/mol | Ortho-methylphenyl substitution |
| ({3,5-Dimethyl-4-[(3-methylphenyl)methoxy]phenyl}methyl)(ethyl)amine hydrochloride | 1311317-08-4 | 319.87 g/mol | Meta-methylphenyl substitution |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume